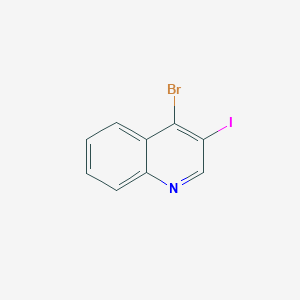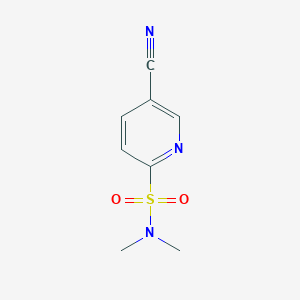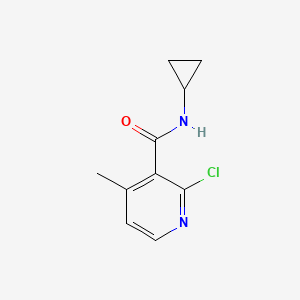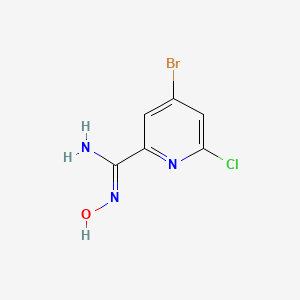
4-Bromo-6-chloro-N-hydroxypicolinimidamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Bromo-6-chloro-N-hydroxypicolinimidamide is a chemical compound with the molecular formula C6H5BrClN3O It is a derivative of picolinamide, featuring bromine and chlorine substituents at the 4 and 6 positions, respectively, and a hydroxyl group attached to the nitrogen atom of the imidamide moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-6-chloro-N-hydroxypicolinimidamide typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 4-bromo-6-chloropyridine-2-carboxylic acid.
Amidation: The carboxylic acid group is converted to an amide using reagents such as thionyl chloride (SOCl2) and ammonia (NH3).
Hydroxylation: The resulting amide is then hydroxylated using hydroxylamine (NH2OH) under controlled conditions to yield this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for reagent addition, and stringent quality control measures to ensure high purity and yield.
Análisis De Reacciones Químicas
Types of Reactions
4-Bromo-6-chloro-N-hydroxypicolinimidamide undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The hydroxyl group can be oxidized to a carbonyl group or reduced to an amine.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Coupling: Palladium catalysts and boronic acids are used in Suzuki-Miyaura coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, while coupling reactions can produce biaryl compounds.
Aplicaciones Científicas De Investigación
4-Bromo-6-chloro-N-hydroxypicolinimidamide has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and as a building block in the synthesis of specialty chemicals.
Mecanismo De Acción
The mechanism of action of 4-Bromo-6-chloro-N-hydroxypicolinimidamide involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, while the bromine and chlorine atoms can participate in halogen bonding. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- 4-Bromo-6-chloropyridine-2-carboxylic acid
- 4-Bromo-6-chloropyridine
- 4-Bromo-6-chloro-2-phenylquinoline
Uniqueness
4-Bromo-6-chloro-N-hydroxypicolinimidamide is unique due to the presence of the hydroxyl group on the imidamide moiety, which imparts distinct chemical and biological properties. This differentiates it from other similar compounds that may lack this functional group or have different substituents.
Propiedades
Fórmula molecular |
C6H5BrClN3O |
|---|---|
Peso molecular |
250.48 g/mol |
Nombre IUPAC |
4-bromo-6-chloro-N'-hydroxypyridine-2-carboximidamide |
InChI |
InChI=1S/C6H5BrClN3O/c7-3-1-4(6(9)11-12)10-5(8)2-3/h1-2,12H,(H2,9,11) |
Clave InChI |
IIJFJUMUPCXPOW-UHFFFAOYSA-N |
SMILES isomérico |
C1=C(C=C(N=C1/C(=N/O)/N)Cl)Br |
SMILES canónico |
C1=C(C=C(N=C1C(=NO)N)Cl)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


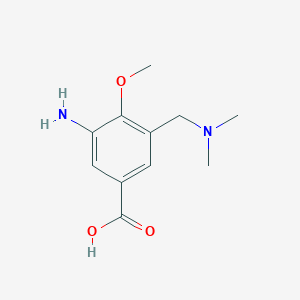
![exo-9-Boc-7-(aminomethyl)-3-oxa-9-azabicyclo[3.3.1]nonane](/img/structure/B13003429.png)

![tert-Butyl(1R,3R)-1-amino-3-methoxy-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B13003431.png)
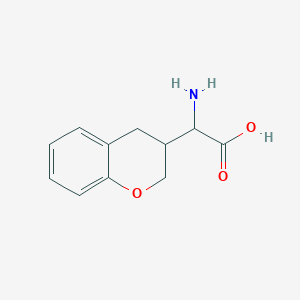
![Methyl3-(bromomethyl)bicyclo[1.1.0]butane-1-carboxylate](/img/structure/B13003438.png)
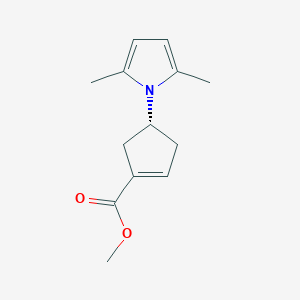
![8-Chloroimidazo[1,5-a]pyrazine-3-carbonitrile](/img/structure/B13003456.png)

